Methyl Eugenol-13C,d3
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Overview
Description
Methyl Eugenol-13C,d3 is a compound that is both 13C- and deuterium-labeled Methyl Eugenol. Methyl Eugenol itself is a phenylpropanoid chemical found in various parts of plants such as leaves, fruits, stems, and roots. It is released when these parts are damaged by herbivores . The labeled version, this compound, is used primarily for scientific research purposes, including as a tracer in drug development processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl Eugenol-13C,d3 involves the incorporation of stable heavy isotopes of hydrogen (deuterium) and carbon (13C) into the Methyl Eugenol molecule. This process typically involves the use of labeled precursors and specific reaction conditions to ensure the correct isotopic labeling .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they generally follow similar principles to laboratory synthesis, scaled up to meet industrial demands. This involves the use of specialized equipment and conditions to ensure the purity and consistency of the labeled compound .
Chemical Reactions Analysis
Types of Reactions
Methyl Eugenol-13C,d3 undergoes various types of chemical reactions, including:
Oxidation: This reaction can convert this compound into other phenylpropanoid derivatives.
Reduction: This reaction can modify the double bonds in the allyl group of this compound.
Substitution: This reaction can involve the replacement of functional groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various catalysts for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can produce compounds like elemicin or myristicin, while reduction can yield simpler phenylpropanoid derivatives .
Scientific Research Applications
Methyl Eugenol-13C,d3 has a wide range of scientific research applications, including:
Chemistry: Used as a tracer in the study of reaction mechanisms and pathways.
Biology: Employed in the study of plant-insect interactions and the ecological roles of phenylpropanoids.
Medicine: Investigated for its potential pharmacokinetic and metabolic profiles in drug development.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of Methyl Eugenol-13C,d3 involves its interaction with various molecular targets and pathways. In biological systems, it can act as an attractant or repellent for certain insects, influencing their behavior and interactions with plants . In pharmacological studies, its labeled isotopes allow for precise tracking and quantification of its metabolic and pharmacokinetic properties .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Methyl Eugenol-13C,d3 include:
Eugenol: The parent compound, widely used for its antimicrobial and antioxidant properties.
Isoeugenol: A structural isomer with similar biological activities.
Elemicin: A derivative formed through oxidation reactions.
Myristicin: Another derivative with distinct pharmacological properties
Uniqueness
This compound is unique due to its isotopic labeling, which allows for detailed studies of its behavior and interactions in various systems. This makes it a valuable tool in scientific research, particularly in the fields of chemistry, biology, and medicine .
Properties
Molecular Formula |
C11H14O2 |
---|---|
Molecular Weight |
182.24 g/mol |
IUPAC Name |
2-methoxy-4-prop-2-enyl-1-(trideuterio(113C)methoxy)benzene |
InChI |
InChI=1S/C11H14O2/c1-4-5-9-6-7-10(12-2)11(8-9)13-3/h4,6-8H,1,5H2,2-3H3/i2+1D3 |
InChI Key |
ZYEMGPIYFIJGTP-JVXUGDAPSA-N |
Isomeric SMILES |
[2H][13C]([2H])([2H])OC1=C(C=C(C=C1)CC=C)OC |
Canonical SMILES |
COC1=C(C=C(C=C1)CC=C)OC |
Origin of Product |
United States |
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